Cas no 890099-63-5 (3-Acetoxy-2'-iodobenzophenone)

3-Acetoxy-2'-iodobenzophenone is a specialized organic compound featuring both acetoxy and iodo functional groups on a benzophenone scaffold. Its key advantages include its utility as an intermediate in synthetic organic chemistry, particularly in the preparation of complex molecules through cross-coupling reactions or further functionalization. The presence of the iodine moiety enhances its reactivity in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the acetoxy group offers additional sites for derivatization. This compound is valued for its stability under standard conditions and its compatibility with a range of reaction conditions, making it a versatile building block in pharmaceutical and materials science research.
3-Acetoxy-2'-iodobenzophenone structure
3-Acetoxy-2'-iodobenzophenone structure
Product Name:3-Acetoxy-2'-iodobenzophenone
CAS No:890099-63-5
MF:C15H11IO3
MW:366.150516748428
CID:869205
PubChem ID:24722942
Update Time:2025-05-20

3-Acetoxy-2'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [3-(2-iodobenzoyl)phenyl] acetate
    • 3-ACETOXY-2'-IODOBENZOPHENONE
    • 3-(2-Iodobenzoyl)phenyl acetate
    • MFCD07698884
    • AKOS016018172
    • DTXSID60641635
    • 890099-63-5
    • 3-Acetoxy-2'-iodobenzophenone
    • MDL: MFCD07698884
    • Inchi: 1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
    • InChI Key: MYZFCLFOAVAZML-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1C=CC=C(C=1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 365.97500
  • Monoisotopic Mass: 365.97529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.611
  • Boiling Point: 461.2°C at 760 mmHg
  • Flash Point: 232.7°C
  • Refractive Index: 1.624
  • PSA: 43.37000
  • LogP: 3.44750

3-Acetoxy-2'-iodobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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Additional information on 3-Acetoxy-2'-iodobenzophenone

Comprehensive Analysis of 3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5): Properties, Applications, and Industry Insights

3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This iodinated benzophenone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of photoactive compounds and pharmaceutical precursors. Its molecular structure combines an acetoxy group at the 3-position and an iodo substituent at the 2'-position of the benzophenone scaffold, creating distinct reactivity patterns that researchers exploit for targeted molecular transformations.

The compound's CAS registry number 890099-63-5 serves as a unique identifier in chemical databases, ensuring precise tracking across global research literature. Recent studies highlight its growing importance in medicinal chemistry, where researchers utilize its iodo functionality for palladium-catalyzed cross-coupling reactions—a technique frequently searched by chemists exploring C-C bond formation strategies. The acetoxy group meanwhile provides a protected alcohol functionality that can be selectively deprotected under mild conditions, making this compound valuable for multi-step synthetic routes.

From a spectroscopic characterization perspective, 3-Acetoxy-2'-iodobenzophenone exhibits distinctive peaks in NMR spectra (particularly 1H and 13C) that help researchers confirm its structure and purity—a common concern among synthetic chemists. The iodine atom creates characteristic splitting patterns, while the aromatic protons display predictable coupling constants. These spectral features are frequently discussed in online chemistry forums, reflecting users' interest in structural elucidation techniques.

In material science applications, this compound has shown promise as a photoinitiator component in polymer chemistry. Its ability to absorb specific wavelengths of UV light makes it potentially useful in advanced coating formulations—a topic trending in sustainable materials research. The benzophenone core facilitates hydrogen abstraction reactions, while the iodine substituent may influence the compound's solubility parameters and crystalline properties, important considerations for formulation scientists.

The synthesis of 3-Acetoxy-2'-iodobenzophenone typically involves iodination reactions of appropriate benzophenone precursors, followed by selective esterification—processes that align with current industry demands for atom-efficient methodologies. Researchers often search for optimized synthetic protocols for such intermediates, particularly those minimizing heavy metal residues or improving yield percentages. The compound's stability under various conditions (pH, temperature, light exposure) remains an active area of investigation, addressing common queries about chemical storage best practices.

Quality control parameters for CAS 890099-63-5 emphasize HPLC purity assessments and residual solvent analysis—topics frequently appearing in analytical chemistry discussions. The pharmaceutical industry's increasing focus on genotoxic impurity control has led to refined specifications for iodinated compounds like this one, reflecting broader regulatory trends in API manufacturing. These developments respond to growing online searches about ICH guideline compliance in intermediate synthesis.

Emerging applications in catalysis research suggest potential roles for 3-Acetoxy-2'-iodobenzophenone in developing ligand systems for transition metal complexes. The compound's ability to coordinate metals through its carbonyl oxygen and potentially through iodine lone pairs creates interesting possibilities for asymmetric synthesis—a hot topic in organic methodology papers. Such applications align with current research trends toward sustainable catalysis and chiral auxiliary design.

From a commercial availability standpoint, suppliers typically offer 3-Acetoxy-2'-iodobenzophenone in research quantities with detailed certificates of analysis—a documentation aspect highly valued by procurement specialists. The compound's pricing reflects the challenges associated with aromatic iodination processes and specialty chemical production, subjects often queried in chemical economics forums. Proper handling requires standard laboratory safety protocols, though its stability profile makes it manageable for most synthetic laboratories equipped with basic chemical containment systems.

Future research directions may explore this compound's potential in bioconjugation chemistry or as a building block for functional materials with tailored optical properties. The intersection of computational chemistry and experimental studies could further elucidate its electronic structure and reactivity patterns—addressing frequent researcher inquiries about structure-activity relationships in benzophenone derivatives. Such investigations would contribute valuable data to the expanding field of molecular design and chemical informatics.

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